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molecular formula C5H7F3O2 B041813 3,3,3-Trifluoro-2,2-dimethylpropanoic acid CAS No. 889940-13-0

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

Cat. No. B041813
M. Wt: 156.1 g/mol
InChI Key: VMFSJVUPIXOCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476268B2

Procedure details

3,3,3-Trifluoro-2,2-dimethyl-propionic acid (3.0 g, 19.2 mmol) and a drop of DMF are dissolved in 30 mL of DCM and treated dropwise at RT with oxalyl chloride (1.85 mL, 21.1 mmol). After 2 h gas evolution ceases and the mixture is treated slowly with triethyl amine (5.36 mL, 38.4 mmol) followed by n-butanol (2.1 mL, 23 mmol). The mixture is stirred over night, the solvent evaporated and the residue stirred with hexanes. The solid is filtered off and the filtrate is evaporated to a brown-red oil. Kugelrohr distillation (10 mbar, 60-80° C. oven temperature) gives the title compound a colorless liquid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
Quantity
5.36 mL
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([CH3:8])([CH3:7])[C:4]([OH:6])=[O:5].C(Cl)(=O)C(Cl)=O.C(N(CC)CC)C.[CH2:24](O)[CH2:25][CH2:26][CH3:27]>C(Cl)Cl.CN(C=O)C>[CH2:24]([O:5][C:4](=[O:6])[C:3]([CH3:8])([CH3:7])[C:2]([F:10])([F:9])[F:1])[CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(C(C(=O)O)(C)C)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5.36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent evaporated
STIRRING
Type
STIRRING
Details
the residue stirred with hexanes
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to a brown-red oil
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (10 mbar, 60-80° C. oven temperature)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC(C(C(F)(F)F)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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